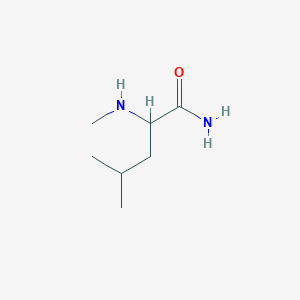

4-Methyl-2-(methylamino)pentanamide

Description

Properties

IUPAC Name |

4-methyl-2-(methylamino)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-5(2)4-6(9-3)7(8)10/h5-6,9H,4H2,1-3H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFNXGHTGRJJHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 4-Methyl-2-(methylamino)pentanamide generally involves:

- Formation of the pentanamide backbone via amidation of appropriate carboxylic acid derivatives.

- Introduction of the methylamino substituent at the 2-position through reductive amination or direct amide coupling with methylamino precursors.

- Protection and deprotection steps to control selectivity when chiral centers or sensitive groups are present.

Detailed Method from Patent Literature

A representative and detailed synthetic process is described in patent WO2016046843A1, which although focused on a more complex peptide-like molecule, includes preparation steps relevant to 4-Methyl-2-(methylamino)pentanamide derivatives:

- Amidation Reaction: Starting from (S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanoic acid, the acid is activated using isobutyl chloroformate and 4-methylmorpholine at low temperatures (-20 to -15 °C) to form an active ester intermediate.

- Coupling with Amino Ester: The activated ester is reacted with (S)-methyl 2-amino-3-phenylpropanoate hydrochloride in the presence of triethylamine under nitrogen atmosphere, maintaining temperature control to ensure selectivity.

- Workup and Purification: The reaction mixture is extracted with dichloromethane, washed sequentially with water, acid, bicarbonate, and salt solutions, dried over sodium sulfate, and concentrated under vacuum. Crystallization is induced by adding hexane, yielding the product with approximately 74% yield.

- Deprotection and Further Coupling: Boc protecting groups are removed using trifluoroacetic acid, followed by neutralization and coupling with other amino acid derivatives using hydroxybenzotriazole and benzotriazolyl reagents to extend the peptide chain or modify the amide structure.

This method emphasizes the importance of temperature control, stoichiometric balance, and purification steps to achieve high purity and yield of the target amide compound.

Amidation via Ester and Aniline Derivatives

Another related method involves amidation of esters with amines under reflux conditions:

- Reaction of Isobutyryl Methyl Acetate with Aniline: The ester undergoes amidation with aniline in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst at temperatures ranging from 80 to 120 °C.

- Removal of By-products: Methyl alcohol generated during the reaction is removed by atmospheric pressure reflux or distillation to drive the reaction forward.

- Purification: After reaction completion, vacuum distillation recovers unreacted aniline and ester, and the residue is purified by crystallization from a mixture of oil, water, and hydrochloric acid.

- Yield and Purity: The method achieves over 98% purity and yields above 96% for related amide compounds, indicating high efficiency and scalability.

While this method is described for a structurally related amide (4-methyl-3-oxo-N-phenyl-pentanamide), the principles apply to the synthesis of 4-Methyl-2-(methylamino)pentanamide by substituting appropriate amines and esters.

Chemical Properties Relevant to Preparation

Understanding the compound's chemical properties aids in optimizing synthesis:

| Property | Value |

|---|---|

| Molecular Formula | C7H16N2O |

| Molecular Weight | 144.21 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 55.1 Ų |

| Solubility | Powder form, soluble in organic solvents |

| Stability | Stable under controlled temperature (4 °C recommended for storage) |

These properties suggest moderate polarity and the presence of functional groups amenable to amidation and methylation reactions.

Summary of Preparation Methods

Analytical and Purification Techniques

- Extraction: Dichloromethane extraction followed by washes with aqueous acid, bicarbonate, and brine ensures removal of impurities.

- Drying: Sodium sulfate drying removes residual water.

- Vacuum Distillation: Concentrates the product and recovers solvents.

- Crystallization: Use of hexane or ethanol-water mixtures induces crystallization for purification.

- HPLC Analysis: Confirms purity exceeding 98% in optimized protocols.

Biological Activity

4-Methyl-2-(methylamino)pentanamide, also known as 4-Methyl-2-(methylamino)pentanamide hydrochloride, is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-Methyl-2-(methylamino)pentanamide can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 114.19 g/mol

This compound features a pentanamide backbone with a methyl group and a methylamino substituent, which may influence its biological interactions.

The biological activity of 4-Methyl-2-(methylamino)pentanamide primarily involves its interaction with various receptors and enzymes in the body. The presence of the amine group suggests potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS).

-

Receptor Interactions :

- The compound may act as a modulator for certain neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive functions.

- It has been noted to exhibit affinity for adrenergic receptors, which are involved in the fight-or-flight response.

-

Enzymatic Activity :

- Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, thereby affecting the bioavailability of other compounds or endogenous substrates.

Pharmacological Effects

Research has indicated several pharmacological effects associated with 4-Methyl-2-(methylamino)pentanamide:

- Stimulatory Effects : It has been observed to enhance alertness and energy levels in experimental models.

- Potential Antidepressant Activity : Some studies suggest that it may possess antidepressant-like effects, warranting further investigation into its use for mood disorders.

- Cognitive Enhancement : There is emerging evidence that this compound could improve cognitive functions such as memory and learning.

In Vivo Studies

A series of in vivo studies have been conducted to evaluate the effects of 4-Methyl-2-(methylamino)pentanamide:

-

Animal Models :

- In rodent models, administration of the compound led to increased locomotor activity, suggesting stimulant properties.

- Behavioral assays indicated improvements in memory retention compared to control groups.

-

Dose-Response Relationships :

- Studies demonstrated a dose-dependent increase in activity levels, with optimal effects observed at moderate dosages (5-10 mg/kg).

In Vitro Studies

Research has also focused on the compound's effects at the cellular level:

- Cell Culture Experiments :

- In cultured neuronal cells, 4-Methyl-2-(methylamino)pentanamide enhanced synaptic plasticity markers, indicating potential neuroprotective effects.

- The compound was found to modulate calcium ion influx, which is critical for neurotransmitter release.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Findings and Trends

Impact of Substituents on Biological Activity

- ENaC Activation : The indolyl-thio substituent in N-(2-hydroxyethyl)-4-methyl-2-((4-methyl-1H-indol-3-yl)thio)pentanamide enhances ENaC activation, likely due to hydrophobic interactions with channel domains .

- Anthelmintic Activity : The 4-methoxyphenyl group in N-(4-methoxyphenyl)pentanamide improves pharmacokinetic properties compared to albendazole, reducing metabolic instability .

- Calcium Channel Antagonism : The bis(4-fluorophenyl)butyl group in the calcium channel antagonist increases lipophilicity, enhancing blood-brain barrier penetration for neuropathic pain relief .

Stereochemical Considerations The (S)-configuration in 4-methyl-2-(methylamino)pentanamide derivatives (e.g., compound 1a) is critical for synthetic utility, as it directs regioselectivity in cyclization reactions .

Potency vs. Selectivity Trade-offs L-833905, a CatK inhibitor, shows high enzymatic potency (IC₅₀: 0.1 µM) but reduced efficacy in functional bone resorption assays due to off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.